Comparative Synthesis Yield and Purity in Pazopanib Manufacturing
In a patented improved process for pazopanib, the use of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine as an intermediate results in high yield and purity, which is essential for cost-effective manufacturing. [1] This contrasts with earlier, less efficient methods that required multiple steps or expensive catalysts. [2]
| Evidence Dimension | Synthesis Yield and Purity |
|---|---|
| Target Compound Data | Yield: 13 g (from 10 g starting material) [1]; Purity by HPLC: 99.2% [1] |
| Comparator Or Baseline | Prior art processes described as multi-step, expensive, or requiring specific particle sizes. [2] |
| Quantified Difference | Not directly quantified against a specific alternative process; however, the described process is noted for its improved yield and purity over prior art. |
| Conditions | Reaction of 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of triethylamine in water at 40-45°C for 10 hrs. [1] |
Why This Matters
High yield and purity directly correlate with lower cost of goods and reduced purification burden in large-scale manufacturing, a critical procurement metric.
- [1] Laurus Labs. Process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. US Patent US10730859B2. 2020 Aug 4. Example 2. View Source
- [2] Laurus Labs. An improved process for the preparation of pazopanib or a pharmaceutically acceptable salt thereof. US Patent US20160280689A1. 2016 Sep 29. Summary. View Source
